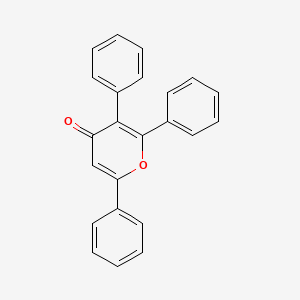

2,3,6-Triphenyl-4H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-triphenylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2/c24-20-16-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUGXRICHUMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of 2,3,6 Triphenyl 4h Pyran 4 One and Its Analogues

Retrosynthetic Analysis and Strategic Design for the 2,3,6-Triphenyl-4H-pyran-4-one Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable starting materials. For the this compound scaffold, several strategic disconnections can be envisioned, primarily focusing on the formation of the central pyranone ring.

A primary disconnection strategy involves cleaving the C-O and C-C bonds of the pyranone ring, leading back to acyclic precursors. One logical approach is to disconnect the C2-C3 and the C5-C6 bonds, suggesting a convergent synthesis from a 1,3-dicarbonyl compound and a precursor that provides the C2, C3, and C4 atoms with their respective phenyl substituents.

Another key retrosynthetic pathway involves the disconnection of the C-O bond and the C4-C5 bond, pointing towards a Michael addition followed by cyclization. This suggests precursors such as a chalcone (B49325) derivative and a β-ketoester or a related active methylene (B1212753) compound.

Classical and Modern Synthetic Routes to 4H-Pyran-4-ones and their Triphenyl Derivatives

The synthesis of the 4H-pyran-4-one core has been a subject of extensive research, leading to the development of numerous synthetic protocols. These can be broadly categorized into several key approaches, each with its own merits and limitations in the context of constructing the 2,3,6-triphenyl substituted framework.

Cyclocondensation Approaches to the Pyranone Ring System

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 4H-pyran-4-ones. These reactions typically involve the condensation of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form the cyclic structure.

A plausible, though not explicitly detailed in extensive literature for this specific compound, cyclocondensation route to this compound would involve the reaction of a 1,3,5-triketone precursor, specifically 1,3,5-triphenyl-1,3,5-pentanetrione, under acidic or basic conditions. This precursor contains the requisite carbon skeleton and phenyl substituents. Intramolecular cyclization and dehydration would then lead to the formation of the pyranone ring. While the synthesis of such highly substituted 1,3,5-triketones can be challenging, this approach offers a direct route to the desired scaffold.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,3,5-Triphenyl-1,3,5-pentanetrione | - | Acid or Base | This compound |

Multicomponent Reaction (MCR) Strategies for Substituted 4H-Pyran-4-ones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in diversity-oriented synthesis. mjbas.comnih.gov For the synthesis of substituted 4H-pyran-4-ones, MCRs offer an efficient and atom-economical approach.

While a specific one-pot, three-component synthesis of this compound is not extensively documented, analogous reactions provide a blueprint for its potential construction. A hypothetical MCR could involve the reaction of benzaldehyde, a β-ketoester bearing a phenyl group at the α-position (e.g., ethyl 2-phenylacetoacetate), and a source of the C6-phenyl unit, such as acetophenone, in the presence of a suitable catalyst. The reaction would likely proceed through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration. The choice of catalyst, which can range from basic amines to Lewis acids, is crucial for directing the reaction towards the desired product. mjbas.comnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Benzaldehyde | Ethyl 2-phenylacetoacetate | Acetophenone | e.g., Piperidine (B6355638), L-proline | This compound (hypothetical) |

Metal-Catalyzed Syntheses of Pyranone Frameworks

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. cdmf.org.br In the context of pyranone synthesis, metal catalysts, particularly those based on palladium, gold, and iron, have been employed to facilitate key bond-forming events. cdmf.org.br

While specific metal-catalyzed routes to this compound are not prevalent in the literature, related transformations suggest potential pathways. For instance, a palladium-catalyzed coupling and cyclization cascade could be envisioned. This might involve the reaction of a suitably functionalized precursor, such as a β-ketoalkynoate, with aryl halides. The palladium catalyst would facilitate both the cross-coupling reactions to introduce the phenyl groups and the subsequent cyclization to form the pyranone ring.

Another potential approach involves the metal-catalyzed activation of C-H bonds, allowing for the direct arylation of a pre-formed pyranone scaffold or its precursors. However, controlling the regioselectivity of such transformations to achieve the desired 2,3,6-triphenyl substitution pattern would be a significant challenge.

Precursor-Based Syntheses (e.g., from chalcones, acetylketenes, silyl (B83357) ketenes)

The synthesis of 4H-pyran-4-ones from acyclic precursors is a widely utilized strategy, offering flexibility in the introduction of various substituents.

From Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds. A plausible route to this compound involves the reaction of a chalcone bearing two of the required phenyl groups with a reagent that can provide the remaining atoms of the pyranone ring. For example, the reaction of 1,2,3-triphenyl-2-propen-1-one (a triphenyl-substituted chalcone) with a suitable C2 synthon, such as the enolate of a phenylacetate (B1230308) derivative, could lead to the target molecule after cyclization and oxidation.

From Acetylketenes: Acetylketenes are highly reactive intermediates that can undergo cycloaddition reactions to form heterocyclic systems. While the direct reaction of a phenyl-substituted acetylketene with an alkyne could theoretically lead to a pyranone, controlling the regioselectivity to obtain the 2,3,6-triphenyl substitution pattern would be challenging. More commonly, acetylketenes are generated in situ and trapped with suitable reactants. researchgate.net

From Silyl Ketenes: Silyl ketenes are stable and versatile reagents that can be used in various cycloaddition reactions. A [4+2] cycloaddition reaction between a silyl diene and a suitable dienophile could potentially be employed to construct the pyranone ring. However, the application of this specific methodology for the synthesis of this compound is not well-established.

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency for this compound

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound, several parameters can be fine-tuned to maximize the yield and purity of the product. growingscience.com

Catalyst Selection: In many of the potential synthetic routes, the choice of catalyst is paramount. For MCRs, organocatalysts like piperidine or L-proline, as well as various Lewis acids, can be screened to find the most effective promoter. mjbas.com In metal-catalyzed reactions, the nature of the metal, the ligands, and the additives can have a profound impact on the reaction outcome.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and selectivities. For cyclocondensation reactions, high-boiling point solvents are often used to facilitate the removal of water. In MCRs, both protic and aprotic solvents have been employed, and solvent-free conditions are also an increasingly popular and environmentally friendly option. growingscience.com

Temperature and Reaction Time: These parameters are crucial for ensuring the completion of the reaction while minimizing the formation of side products. Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of heterocyclic compounds, and could be a valuable tool for enhancing the efficiency of the synthesis of this compound.

Stoichiometry of Reactants: In multicomponent reactions, the molar ratios of the starting materials can affect the yield of the desired product. Careful optimization of the stoichiometry is often necessary to suppress the formation of byproducts.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal set of reaction conditions for the synthesis of this compound.

| Parameter | Variables to Consider | Potential Impact |

| Catalyst | Type (Acid, Base, Organocatalyst, Metal), Loading | Reaction rate, Yield, Selectivity |

| Solvent | Polarity, Protic/Aprotic, Boiling Point | Solubility of reactants, Reaction rate, Selectivity |

| Temperature | Ambient, Reflux, Microwave | Reaction rate, Side reactions |

| Reaction Time | Minutes to hours | Reaction completion, Product degradation |

| Stoichiometry | Molar ratios of reactants | Yield, Byproduct formation |

Application of Green Chemistry Principles in the Synthesis of this compound

There is no specific literature detailing the application of green chemistry principles directly to the synthesis of this compound. However, the synthesis of the broader class of 4H-pyran derivatives has been extensively explored using environmentally benign methodologies. These approaches align with the principles of green chemistry by minimizing waste, reducing energy consumption, and using less hazardous substances. mjbas.com

Key green chemistry strategies applied to the synthesis of various 4H-pyrans include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. anton-paar.comyoutube.comnih.gov This technique provides rapid and uniform heating of the reaction mixture. youtube.com For other heterocyclic compounds, such as triphenyl-imidazoles, microwave-assisted synthesis has been shown to be a simple, fast, and high-yield method using catalysts like glacial acetic acid under solvent-free conditions. jetir.orgasianpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. nih.gov Ultrasound irradiation can promote reactions under milder conditions, often in aqueous media, reducing the need for volatile organic solvents. nih.govmdpi.com This method has been successfully used for the efficient synthesis of various heterocyclic compounds. researcher.life

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or through mechanical grinding (mechanochemistry) represents a significant green advancement. nih.gov These methods reduce pollution, costs, and the hazards associated with organic solvents. Ball milling, for instance, has been used with heterogeneous catalysts to produce 4H-pyran derivatives in good to excellent yields at ambient temperature. nih.gov

Use of Green Catalysts and Solvents: Many modern syntheses of 4H-pyrans employ reusable heterogeneous catalysts and environmentally friendly solvents like water or ethanol-water mixtures. mjbas.comresearchgate.net The use of recyclable catalysts simplifies product purification and minimizes chemical waste. researchgate.net

While these principles are widely applicable, their specific adaptation for the synthesis of this compound, including optimized reaction conditions, catalyst selection, and yields, has not been documented in the reviewed literature.

Stereoselective Synthesis of Chiral Analogues of this compound

The compound this compound is an achiral molecule. The creation of chiral analogues would necessitate the introduction of one or more stereocenters, for example, by using substituted phenyl rings that introduce axial chirality or by modifying the pyranone core to create a chiral center.

A review of the scientific literature did not yield any studies on the stereoselective or enantioselective synthesis of chiral analogues of this compound. Research on the stereoselective synthesis of pyran rings does exist for other derivatives, often involving complex catalytic systems to control the three-dimensional arrangement of atoms. mdpi.comnih.gov These methods are highly substrate-specific, and their applicability to the synthesis of chiral triphenylpyranone analogues is not documented. Therefore, this topic is noted as "not applicable" based on current research findings.

Chemical Reactivity and Transformational Chemistry of 2,3,6 Triphenyl 4h Pyran 4 One

Electrophilic and Nucleophilic Reactions of the 4H-Pyran-4-one Ring System

The electronic nature of the 4H-pyran-4-one ring is complex. The electron-withdrawing carbonyl group polarizes the molecule, rendering the carbon atoms at positions 2, 3, 5, and 6 electrophilic to varying degrees. This makes the ring system susceptible to attack by nucleophiles. Conversely, the conjugated π-system can also participate in reactions with electrophiles, although this is less common due to the deactivating effect of the carbonyl group.

The carbonyl group at the C-4 position is a primary site for nucleophilic addition. msu.ru The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate. msu.ruacademie-sciences.fr

Common nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can attack the carbonyl carbon to form tertiary alcohols upon acidic workup. youtube.com The steric hindrance from the adjacent phenyl groups at the C-3 and C-5 (if present) positions might influence the feasibility and rate of this reaction.

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com This transformation would yield 2,3,6-triphenyl-2,3-dihydro-4H-pyran-4-ol.

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Anhydrous ether, then H₃O⁺ workup |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether, then H₃O⁺ workup |

The stability of the pyranone ring is significant, but under certain conditions, it can undergo ring-opening reactions. These reactions are often initiated by the attack of a nucleophile at an electrophilic ring carbon, leading to the cleavage of a carbon-oxygen bond. For instance, strong bases can induce ring-opening by attacking the C-2 or C-6 positions, which are adjacent to the ring oxygen and part of a vinyl ether-like system.

Studies on related 5-acyl-4-pyrones have shown that epoxidation of a ring double bond followed by treatment with acid or base can lead to selective ring-opening transformations. acs.org An acid-promoted pathway can yield hydroxylated pyrones, while a base-catalyzed process can result in ring contraction to form functionalized furans. acs.org While not directly studied on 2,3,6-triphenyl-4H-pyran-4-one, these findings suggest that derivatization of the pyranone double bonds can activate the ring system toward cleavage and rearrangement. acs.orgresearchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the 4H-pyran-4-one core itself. A common synthetic route involves the cyclization of α,β-unsaturated 1,5-dicarbonyl compounds or related precursors under acidic conditions. researchgate.net

The 4H-pyran-4-one ring contains a conjugated diene system, making it a potential candidate for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov In such a reaction, the pyranone would act as the diene component, reacting with a dienophile. Due to the electron-withdrawing nature of the carbonyl group, the pyranone ring is relatively electron-poor. Therefore, it is expected to react more readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction.

However, the partial aromatic character of the 4H-pyran-4-one ring can reduce its reactivity as a diene, often requiring high temperatures or the use of Lewis acid catalysts to promote the cycloaddition. pkusz.edu.cn The reaction of 2-pyrones, an isomer of 4-pyrones, often leads to a bridged bicyclic lactone intermediate that can undergo decarboxylation to form aromatic compounds. pkusz.edu.cnrsc.org A similar pathway could be envisioned for this compound, where a [4+2] cycloaddition with a dienophile like an alkyne could potentially lead to a highly substituted benzene (B151609) derivative after rearrangement and extrusion of a small molecule. nih.govacgpubs.org

| Reaction Type | Role of Pyranone | Potential Dienophile | Expected Intermediate/Product |

|---|---|---|---|

| Diels-Alder | Diene | Electron-rich alkene/alkyne | Bicyclic adduct, potentially leading to aromatic compounds after rearrangement |

| Inverse-electron-demand Diels-Alder | Diene | Electron-rich alkene/alkyne | Favored pathway due to electron-poor nature of the pyranone ring |

Transformations Involving the Phenyl Substituents of this compound

The three phenyl rings attached to the pyranone core are themselves robust aromatic systems that can be chemically modified. These transformations allow for the synthesis of a wide array of derivatives with tailored properties. The 4H-pyran-4-one core generally acts as an electron-withdrawing group, which deactivates the attached phenyl rings toward electrophilic attack and directs incoming electrophiles primarily to the meta and para positions. wikipedia.orglkouniv.ac.in

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene chemistry and can be applied to the phenyl substituents of this compound. wikipedia.orglibretexts.org

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") can introduce nitro (-NO₂) groups onto the phenyl rings. wikipedia.orgnih.gov The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgyoutube.com Due to the deactivating effect of the pyranone substituent, substitution would be expected to occur preferentially at the meta and para positions of each phenyl ring.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the phenyl rings in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). lkouniv.ac.inminia.edu.eg The catalyst polarizes the halogen molecule, generating a potent electrophile that attacks the aromatic ring. lkouniv.ac.in

Friedel-Crafts Reactions: While the deactivating nature of the pyranone core makes Friedel-Crafts alkylation and acylation challenging, these reactions could potentially be achieved under forcing conditions or with highly reactive alkylating/acylating agents. lkouniv.ac.inuci.edu

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for modifying the periphery of the molecule. nih.govmdpi.com This approach typically involves two steps: first, the introduction of a halide (or triflate) onto the phenyl rings via electrophilic substitution, and second, the cross-coupling reaction.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govnih.govtcichemicals.com This reaction is highly efficient for creating new C-C bonds and is tolerant of a wide range of functional groups.

Other Cross-Coupling Reactions: Other notable reactions include the Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), Hiyama coupling (with organosilicon compounds), and Sonogashira coupling (with terminal alkynes), each offering unique advantages in terms of substrate scope and reaction conditions. mdpi.commdpi.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) catalyst + Base | Aryl-Aryl, Aryl-Vinyl |

| Stille | Organostannane | Pd(0) catalyst | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl |

| Negishi | Organozinc | Pd(0) or Ni(0) catalyst | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst | Aryl-Alkynyl |

Photochemical Reactivity and Photo-Induced Transformations of this compound

The photochemical behavior of 4H-pyran-4-one systems is characterized by a propensity for isomerization, rearrangement, and cycloaddition reactions upon exposure to ultraviolet radiation. These transformations are driven by the excitation of electrons to higher energy states, leading to the formation of reactive intermediates that can evolve into various structural isomers.

One of the key photo-induced transformations reported for substituted 4H-pyran-4-ones is their rearrangement into the corresponding 2H-pyran-2-one isomers. rsc.org Research has shown that upon irradiation with a medium-pressure mercury lamp, 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones undergo a significant structural reorganization to yield 2H-pyran-2-ones. rsc.org This process involves a rearrangement of the pyran ring system, leading to a more stable lactone structure.

While the specific case of this compound is not explicitly detailed in the available literature, the established reactivity of closely related analogues suggests it would likely follow a similar reaction pathway. The irradiation would induce a series of bond cleavages and formations, resulting in the migration of one of the phenyl substituents and the transformation of the ketone moiety into a lactone.

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-one | Irradiation (Medium-pressure Hg lamp) | 3,6-Diphenyl-4,5-disubstituted-2H-pyran-2-one | rsc.org |

Photocycloaddition reactions represent another important class of transformations for unsaturated cyclic compounds like this compound. These reactions, which are forbidden under thermal conditions according to Woodward-Hoffmann rules, become possible in the excited state. The diene system within the 4H-pyran-4-one ring can potentially participate in several types of photocycloadditions.

A notable example is the [4+4] photocycloaddition, which involves the dimerization of two diene-containing molecules to form an eight-membered ring. nih.gov This type of reaction has been observed in related systems like anthracene (B1667546) and can be a powerful method for constructing complex cyclooctanoid structures. nih.gov Additionally, [2+2] photocycloadditions are a common side reaction, although they are often reversible, allowing for thermodynamic control to favor the [4+4] product. nih.gov While specific studies on the photocycloaddition of this compound are not extensively documented, its structural features suggest a potential for such reactivity.

Mechanistic Investigations of Key Chemical Transformations of this compound

The mechanism of the photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones is believed to proceed through a series of steps involving excited-state intermediates. baranlab.org The process is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state (S1), followed by intersystem crossing (ISC) to a more stable triplet state (T1). baranlab.org

For dienone systems, a common mechanistic pathway is the "Type A" rearrangement. baranlab.org This involves bonding between the β-carbons of the enone system to form a bicyclic diradical intermediate. baranlab.org This intermediate can then undergo further rearrangements, including a "slither" mechanism involving two 1,2-shifts, ultimately leading to the rearranged product. baranlab.org In the case of this compound, this would involve the formation of a bicyclo[3.1.0]hexenone-type intermediate, followed by bond reorganization to yield the final 2H-pyran-2-one structure.

In analogous sulfur-containing systems, such as 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide, photochemical rearrangements are explained by a thia-di-π-methane mechanism, which involves vinyl–vinyl bonding interactions. This suggests that di-π-methane type rearrangements could also be a plausible mechanistic pathway for the photochemical transformations of this compound.

| Step | Description | Intermediate/State |

|---|---|---|

| 1 | Photoexcitation (n→π*) | Excited Singlet State (S1) |

| 2 | Intersystem Crossing (ISC) | Excited Triplet State (T1) |

| 3 | β,β-Bonding | Bicyclic Diradical Intermediate |

| 4 | Rearrangement (e.g., 1,2-shifts) | Zwitterionic Species |

| 5 | Ring Opening/Re-aromatization | 2H-Pyran-2-one Product |

Derivatization Strategies for Structural Diversification of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These strategies can target the carbonyl group, the pyran ring, or the pendant phenyl substituents.

One primary approach involves reactions at the C4-carbonyl group. Standard carbonyl chemistry, such as reduction to the corresponding alcohol or reaction with Grignard reagents, can introduce new functional groups and stereocenters. thermofisher.com

Another key strategy is the functionalization of the three phenyl rings through electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can be employed to introduce a variety of substituents onto the aromatic rings, which can then be further modified.

Furthermore, the 4H-pyran-4-one core can serve as a versatile building block for the synthesis of fused heterocyclic systems. espublisher.com Cyclocondensation reactions with various dinucleophiles can lead to the formation of pyran-fused pyrimidines, pyrazoles, or other complex polycyclic structures. nih.govsci-hub.se Such derivatizations are valuable for creating libraries of compounds with potentially novel chemical and biological properties.

| Reaction Type | Target Site | Potential Reagents | Resulting Compound Class |

|---|---|---|---|

| Reduction | C4-Carbonyl | NaBH₄, LiAlH₄ | 4-Hydroxy-4H-pyrans |

| Grignard Reaction | C4-Carbonyl | R-MgBr | 4-Alkyl/Aryl-4-hydroxy-4H-pyrans |

| Nitration | Phenyl Rings | HNO₃/H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Phenyl Rings | Br₂, FeBr₃ | Bromo-substituted derivatives |

| Cyclocondensation | Pyran Ring/Carbonyl | Hydrazine, Guanidine | Fused Pyrazoles, Fused Pyrimidines |

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated as requested.

A thorough search for specific experimental data for the compound this compound across various spectroscopic and analytical techniques has yielded insufficient information to create a scientifically accurate and detailed article based on the provided outline.

The following is a breakdown of the missing information for each required section:

Advanced Spectroscopic and Analytical Characterization of 2,3,6 Triphenyl 4h Pyran 4 One for Mechanistic and Structural Elucidation

Chiroptical Spectroscopy:The molecule 2,3,6-Triphenyl-4H-pyran-4-one is achiral, making this section not applicable as enantiomeric characterization is not relevant.

Due to the absence of this critical, compound-specific data, it is not possible to generate the thorough and scientifically accurate content required to fulfill the request while adhering to the strict outline and content constraints.

Computational and Theoretical Investigations of 2,3,6 Triphenyl 4h Pyran 4 One

Reactivity Prediction and Reaction Mechanism Studies via Computational Methods

A search for computational studies on the reactivity and reaction mechanisms of 2,3,6-Triphenyl-4H-pyran-4-one yielded no specific results.

Transition State Characterization and Energy Landscapes

There is no published data on the characterization of transition states or the mapping of energy landscapes for reactions involving this compound.

Reaction Pathway Elucidation and Kinetic Modeling

Detailed elucidation of reaction pathways and kinetic modeling for this compound through computational methods are not available in the reviewed literature.

Conformational Analysis and Torsional Dynamics of this compound

The rotation of the phenyl groups around the single bonds connecting them to the pyran-4-one ring is not entirely free. Steric hindrance between adjacent hydrogen atoms on the phenyl rings and the pyran-4-one core, as well as potential electronic effects, give rise to energy barriers for rotation. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are well-suited to probe these torsional barriers.

The torsional barriers for the phenyl groups at the 2, 3, and 6 positions are expected to differ due to their distinct chemical environments. The phenyl group at the 6-position, being adjacent to the ring oxygen, will experience a different electronic and steric environment compared to the phenyl groups at the 2 and 3-positions, which are vicinal to each other.

Table 1: Estimated Torsional Barriers for Phenyl Group Rotation in Analogous Systems

| Phenyl Position | Analogous System | Computational Method | Estimated Torsional Barrier (kcal/mol) | Reference |

| 2- and 6- | 2-Phenylpyridine | HF/6-31++G(d,p) | ~2.5 - 3.5 | researchgate.net |

| 3- | 3-Phenylpyridine | HF/6-31++G(d,p) | ~1.5 - 2.5 | researchgate.net |

| Vicinal Phenyls | Biphenyl (B1667301) | Coupled Cluster/DFT | ~1.9 - 2.2 | acs.orgnih.gov |

Note: These values are estimations based on structurally similar systems and are intended to provide a qualitative understanding. Actual values for this compound would require specific computational studies.

The interplay of these torsional potentials results in a complex potential energy surface with multiple local minima corresponding to different stable conformations. The global minimum energy conformation will represent the most populated state of the molecule under equilibrium conditions. The dynamics of interconversion between these conformers, governed by the heights of the rotational barriers, will be important for understanding the molecule's behavior in solution and its ability to interact with other molecules.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Condensed Phases

In an MD simulation, the forces on each atom are calculated based on a force field, and the classical equations of motion are integrated to propagate the system forward in time. This allows for the observation of molecular motions on the femtosecond to microsecond timescale.

The choice of solvent can have a significant impact on the conformational equilibrium of a solute. Solvents with different polarities can stabilize different conformers to varying extents. For example, a polar solvent might favor a more polar conformation of this compound, while a nonpolar solvent might favor a less polar one. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions, such as hydrogen bonding and van der Waals forces.

A recent study on kojic acid fused 2-amino-3-cyano-4H-pyran derivatives utilized molecular dynamics simulations to understand the stability of the ligand-protein complex, highlighting the importance of these simulations in studying the dynamic behavior of pyran-based compounds. nih.gov

Table 2: Potential Solvents for MD Simulation and Their Expected Effects

| Solvent | Dielectric Constant (approx.) | Expected Primary Interactions | Potential Effect on Conformation |

| Water | 80.1 | Hydrogen bonding with the carbonyl oxygen | May favor conformations that expose the carbonyl group to the solvent |

| Ethanol | 24.6 | Hydrogen bonding and dipole-dipole interactions | Similar to water, but with additional nonpolar interactions |

| Dichloromethane | 9.1 | Dipole-dipole interactions | May stabilize moderately polar conformations |

| Toluene | 2.4 | van der Waals forces, π-stacking with phenyl rings | May favor more compact conformations and influence phenyl ring orientations |

Furthermore, MD simulations can provide insights into the dynamic behavior of the phenyl rings. The frequency and amplitude of the torsional motions of the phenyl groups can be analyzed from the simulation trajectories. This information is crucial for understanding the flexibility of the molecule and its ability to adapt its shape to fit into a binding site of a biological target, for instance.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.netnih.govmdpi.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For this compound and its derivatives, QSPR studies could be employed to predict a wide range of properties, including solubility, melting point, boiling point, and various spectroscopic properties. The general workflow of a QSPR study involves several key steps:

Data Set Selection: A diverse set of pyran-4-one derivatives with experimentally measured property data is required.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, electronic, geometric) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the developed model is rigorously assessed using various statistical metrics and external validation sets.

Table 3: Examples of Molecular Descriptors and Their Potential Relevance in QSPR Models for this compound Derivatives

| Descriptor Class | Example Descriptor | Information Encoded | Potential Property Correlation |

| Topological | Wiener Index | Molecular branching and size | Boiling point, viscosity |

| Electronic | Dipole Moment | Polarity and charge distribution | Solubility in polar solvents |

| Geometric | Molecular Surface Area | Size and shape of the molecule | Rate of diffusion, bioavailability |

| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting ability | Reactivity, spectroscopic properties |

Once a validated QSPR model is established, it can be used to virtually screen a library of hypothetical this compound derivatives and predict their properties. This allows for the prioritization of synthetic targets, saving time and resources in the drug discovery or materials science pipeline. For instance, a QSPR model for aqueous solubility could be used to design derivatives with improved pharmacokinetic profiles. Similarly, a model for a specific spectroscopic property could aid in the design of novel fluorescent probes or dyes. mdpi.com

While no specific QSPR studies on this compound were found, the principles of QSPR are broadly applicable to this class of compounds. The development of such models would be a valuable endeavor for the rational design of new materials and therapeutic agents based on the pyran-4-one scaffold.

Exploration of Advanced Functional Properties and Applications of 2,3,6 Triphenyl 4h Pyran 4 One in Materials and Chemical Synthesis

Photophysical and Optoelectronic Properties

The photophysical behavior of multi-aryl substituted pyran derivatives is a subject of significant research interest. Properties such as fluorescence quantum yield, solvatochromism, and aggregation-induced emission (AIE) are highly dependent on the molecular structure and the nature and position of the substituents on the pyran core.

Fluorescence Quantum Yield, Solvatochromism, and Aggregation-Induced Emission (AIE)

While specific data for 2,3,6-Triphenyl-4H-pyran-4-one is not extensively documented, studies on analogous tetra-aryl-4H-pyran derivatives provide valuable insights. For instance, certain 2,3,4,6-tetraaryl-4H-pyran derivatives, particularly those functionalized with strong electron-donating groups like triphenylamine (B166846) (TPA), exhibit significant photophysical activity.

One such derivative, PR-TPA (a tetra-aryl pyran with a triphenylamine group at the 6-position), demonstrates notable solvatochromism. Its emission spectrum shows a red shift as the polarity of the solvent increases, a phenomenon attributed to an intramolecular charge transfer (ICT) character. In contrast, a similar derivative without the strong donor group (PR-Ph) shows no fluorescence in common organic solvents.

The phenomenon of Aggregation-Induced Emission (AIE) is particularly relevant for these classes of compounds. AIE is a process where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. For the PR-TPA derivative, the emission in tetrahydrofuran (B95107) (THF)-water mixtures is influenced by both ICT and AIE effects. At lower water concentrations, ICT dominates, while at higher water concentrations (promoting aggregation), the AIE effect becomes predominant.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.govnih.gov These interactions are central to the formation of host-guest complexes, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. nih.gov

Currently, specific research detailing the role of this compound as a component in supramolecular assemblies or as a host molecule in host-guest interactions is not extensively available in scientific literature. The potential for this molecule to engage in such chemistry would theoretically be dictated by the electronic and steric properties of its triphenyl-substituted pyranone core. The phenyl groups could participate in π-π stacking interactions, a common force in building supramolecular structures. However, without experimental data, the capacity of this compound to form defined, functional supramolecular architectures remains an area for future investigation.

Table 1: Theoretical Intermolecular Interactions for this compound in Supramolecular Chemistry

| Interaction Type | Potential Participating Moiety | Relevance to Supramolecular Assembly |

| π-π Stacking | Phenyl Rings | Formation of stacked columnar or layered structures. |

| C-H···π Interactions | Phenyl C-H bonds and adjacent phenyl rings | Stabilization of crystal packing and defined aggregates. |

| Dipole-Dipole | Carbonyl Group (C=O) | Directional control in self-assembly. |

| Note: This table is illustrative and outlines potential interactions for research, as specific experimental data for this compound is not currently available. |

Exploration of Biological Interaction Mechanisms

The 4H-pyran scaffold is present in numerous molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The mechanisms behind these effects often involve specific interactions with biological macromolecules.

For the specific compound this compound, detailed studies on its mechanisms of biological interaction are limited. The exploration of its potential in molecular recognition, enzyme modulation, and DNA interaction is a developing field.

Molecular Recognition and Enzyme Modulation: The biological activity of many compounds is predicated on their ability to bind to specific sites on proteins, such as the active site of an enzyme, thereby modulating its activity. For instance, certain 2-phenylpyran-4-one derivatives have been identified as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov While these findings are promising for the pyran class, specific enzyme inhibition profiles for this compound have not been reported. Computational docking and in vitro enzymatic assays would be necessary to determine if this compound interacts with specific enzymes and to elucidate the nature of that interaction.

DNA Interaction Pathways: Some heterocyclic compounds can interact with DNA through intercalation (inserting between base pairs) or by binding to the major or minor grooves. nih.gov Studies on certain 4H-pyran derivatives have suggested they may act as minor groove binders. nih.gov The planar phenyl groups on this compound could theoretically facilitate interactions with DNA, but this has not been experimentally verified. Spectroscopic titration, viscosity measurements, and competitive binding assays with known DNA binders would be required to confirm and characterize any potential DNA interaction pathways.

Table 2: Potential Areas of Investigation for Biological Interactions

| Interaction Type | Biological Target | Potential Effect |

| Enzyme Modulation | Kinases, Cyclooxygenases | Inhibition or activation of cellular signaling pathways. |

| Molecular Recognition | Protein binding pockets | Allosteric modulation of protein function. |

| DNA Interaction | DNA grooves, G-quadruplexes | Interference with DNA replication or transcription. |

| Note: This table outlines hypothetical research avenues. Specific biological targets and effects for this compound have not been established in published literature. |

Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The pyranone ring is a valuable scaffold in organic synthesis, serving as a precursor for a variety of other heterocyclic systems and natural products. nih.gov The reactivity of the 4H-pyran-4-one core allows for various chemical transformations, making it a versatile building block.

The application of this compound as a synthetic building block in the construction of more complex molecules is not well-documented. Its utility would depend on the reactivity of its specific structure. The phenyl substituents may influence the electronic nature and accessibility of the pyran ring, potentially leading to unique reactivity compared to other pyranones. Reactions could theoretically target the carbonyl group, the double bonds within the pyran ring, or the attached phenyl groups. However, specific examples of its use as a precursor in multi-step syntheses of complex target molecules are not readily found in the current body of scientific literature. Further research is needed to unlock its potential as a tool for synthetic chemists.

Future Research Directions and Emerging Perspectives on 2,3,6 Triphenyl 4h Pyran 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 2,3,6-Triphenyl-4H-pyran-4-one

The advancement of synthetic chemistry continually seeks methodologies that are not only efficient but also environmentally benign. For this compound, future research is geared towards developing novel and sustainable synthetic pathways that improve upon traditional methods. A known efficient approach involves a one-pot, three-component reaction of benzaldehyde, acetophenone, and ethyl benzoylacetate, catalyzed by piperidine (B6355638). This method exemplifies the principles of atom economy and procedural simplicity, which are central to green chemistry.

Future efforts in this domain will likely focus on:

Catalyst Innovation: Exploring novel catalysts, such as heterogeneous catalysts, nanocatalysts, or biocatalysts, to replace traditional organic bases like piperidine. This could enhance reaction rates, improve yields, and simplify catalyst recovery and reuse.

Green Solvents: Investigating the use of sustainable solvents, such as water, supercritical fluids, or ionic liquids, to minimize the environmental impact associated with volatile organic compounds (VOCs).

Energy Efficiency: Developing synthetic protocols that operate under milder conditions, potentially utilizing microwave or ultrasonic irradiation to reduce energy consumption and reaction times.

Flow Chemistry: Adapting current batch syntheses to continuous flow processes. This would enable better control over reaction parameters, improve safety, and allow for easier scalability for potential industrial applications.

Investigation of Unexplored Reactivity Patterns and Chemical Transformations

The 4H-pyran-4-one core is a versatile scaffold, yet its full reactive potential in the context of the sterically demanding 2,3,6-triphenyl substitution pattern remains to be fully explored. Future research should systematically investigate the reactivity of different sites within the molecule.

Key areas for investigation include:

Carbonyl Group Chemistry: Probing the reactivity of the C4-carbonyl group through reactions such as Wittig olefination, reductions to the corresponding alcohol, or conversion to a thioketone. These transformations would yield a new class of derivatives with altered electronic and steric properties.

Pyrone Ring Transformations: Exploring cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, where the pyrone ring acts as either the diene or dienophile. Additionally, ring-opening reactions under nucleophilic, electrophilic, or photolytic conditions could provide access to novel acyclic structures that are otherwise difficult to synthesize.

C-H Functionalization: Investigating the selective C-H activation and functionalization of the phenyl rings or the pyranone core itself. This modern synthetic strategy would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more efficient route to complex derivatives.

Rational Design and Synthesis of Derivatives with Tunable Functional Properties

The three phenyl rings on the this compound scaffold are prime targets for modification to fine-tune the molecule's properties for specific applications, such as in materials science. The rational design and synthesis of derivatives can lead to compounds with tailored electronic, optical, and physical characteristics.

Future strategies will involve introducing a variety of functional groups onto the phenyl rings to modulate the molecule's properties. The potential effects of these substitutions can be systematically studied.

| Substituent Type | Position on Phenyl Ring | Potential Effect on Properties | Potential Application |

| Electron-Donating Groups (-OCH₃, -N(CH₃)₂) | para-position | Increase electron density, shift absorption/emission to longer wavelengths (red shift), enhance fluorescence quantum yield. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. |

| Electron-Withdrawing Groups (-NO₂, -CN) | para-position | Decrease electron density, shift absorption to shorter wavelengths (blue shift), enhance electron-accepting capabilities. | Electron-transport materials, chemical sensors. |

| Halogens (-F, -Cl, -Br) | Various | Induce changes in crystal packing through halogen bonding, modify solubility, and serve as handles for further cross-coupling reactions. | Crystal engineering, functional polymers. |

| Bulky Groups (-t-Bu) | ortho-position | Induce steric hindrance, disrupt π-π stacking, and potentially lead to aggregation-induced emission (AIE) properties. | Solid-state emitters, mechanoluminescent materials. |

Advanced Theoretical Modeling and Machine Learning Approaches for Property Prediction

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. For this compound and its derivatives, advanced theoretical modeling can provide deep insights into their behavior.

Density Functional Theory (DFT): DFT calculations can be employed to predict electronic structures, molecular orbitals (HOMO/LUMO), absorption spectra, and reactivity indices. This information is crucial for understanding the photophysical properties and for designing derivatives with targeted characteristics.

Molecular Dynamics (MD): MD simulations can model the behavior of these molecules in different environments (e.g., solution, solid state), predicting their aggregation behavior, conformational dynamics, and interactions with other molecules.

Furthermore, the emergence of machine learning (ML) offers a powerful new approach. By training ML models on datasets of known pyranone compounds and their properties, it may become possible to:

Rapidly screen virtual libraries of potential derivatives for desired properties.

Predict photophysical data (e.g., absorption maxima, quantum yields) with high accuracy.

Identify structure-property relationships that are not immediately obvious, accelerating the discovery of new functional materials.

Integration of this compound into Multi-Component Systems and Complex Materials

The unique structural and potential photophysical properties of this compound make it an attractive building block for the construction of more complex functional systems.

Future research will likely focus on its incorporation into:

Polymers: By functionalizing the phenyl rings with polymerizable groups (e.g., vinyl or acetylene), it can be integrated as a monomer into polymers. The resulting materials could possess unique optical or thermal properties derived from the pyranone core.

Metal-Organic Frameworks (MOFs): Introducing carboxylic acid or other coordinating groups onto the scaffold would allow it to act as an organic linker in the synthesis of MOFs. These materials could be explored for applications in gas storage, catalysis, or chemical sensing.

Supramolecular Assemblies: The planar core and aromatic rings of the molecule are conducive to forming well-ordered structures through non-covalent interactions like π-π stacking and hydrogen bonding. These assemblies could find use in organic electronics or as stimuli-responsive materials.

Challenges and Opportunities in the Field of Pyranone Chemistry for Next-Generation Applications

While the future of this compound chemistry is promising, it is not without its challenges. The scalability of synthetic routes for potential commercial applications remains a hurdle. The synthesis of asymmetrically substituted derivatives, which could offer more refined property tuning, presents a significant synthetic challenge. Furthermore, a deeper understanding of the structure-property relationships is needed to move from trial-and-error discovery to rational design.

However, these challenges are matched by immense opportunities. The exploration of this compound and its derivatives could lead to breakthroughs in several fields:

Optoelectronics: Development of new, efficient, and stable materials for OLEDs, organic photovoltaics (OPVs), and sensors.

Biomedical Imaging: Design of novel fluorescent probes with high photostability and specific targeting capabilities.

Smart Materials: Creation of materials that respond to external stimuli such as light (photochromism), mechanical force (mechanoluminescence), or temperature (thermochromism).

The continued investigation into the chemistry of this compound holds the key to unlocking next-generation technologies and applications, underscoring the importance of fundamental research in this area.

Q & A

How can researchers optimize the synthetic route for 2,3,6-Triphenyl-4H-pyran-4-one to improve yield and purity?

Answer:

The synthesis of this compound typically involves cyclocondensation of substituted diketones with aldehydes or via multicomponent reactions. Key considerations include:

- Catalyst selection : Acidic catalysts (e.g., polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while glacial acetic acid may stabilize intermediates .

- Temperature control : Reactions performed at 80–100°C balance kinetics and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. HRMS and NMR validate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.